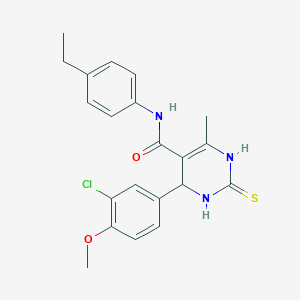![molecular formula C21H18N4O2S B4134475 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4134475.png)
2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide
Vue d'ensemble
Description
2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Furthermore, this compound has been explored for its potential use as a fluorescent probe in bioimaging and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been linked to improvements in cognitive function, which is why this compound has been studied for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In one study, this compound was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In another study, this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide in lab experiments is its potential for use as a fluorescent probe in bioimaging. This compound has been shown to exhibit fluorescence properties, which makes it useful for visualizing biological structures and processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties, as these have shown promise in preclinical studies. Another direction is the exploration of its potential as a ligand in coordination chemistry, which may have applications in materials science and catalysis. Furthermore, the use of this compound as a fluorescent probe in bioimaging may also be an area of future research.
Propriétés
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-18-10-7-15(8-11-18)20-23-21(25-24-20)28-13-19(26)22-17-9-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKBFDGUPRGNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl 2-methyl 5-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4134399.png)
![methyl 2-({[4-(5-chloro-2-isopropoxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4134406.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-butoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4134407.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134413.png)
![N-(4-bromophenyl)-N'-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea](/img/structure/B4134415.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4134432.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4134439.png)
![2-[4-[4-(allyloxy)-3-ethoxybenzoyl]-1-(cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B4134440.png)
![methyl (4-{[({4-[(4-methoxyphenyl)amino]phenyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4134458.png)
![ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134463.png)
![2-(1-adamantyl)-N-({[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4134468.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134472.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4134480.png)
